7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
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Overview
Description
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C11H9N5.
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine are cancer cells, specifically colon cancer cells . The compound has been shown to induce apoptosis, a form of programmed cell death, in these cells .
Mode of Action
This compound interacts with its targets by initiating apoptosis through both the intrinsic and extrinsic pathways . The intrinsic pathway involves a decrease in mitochondrial membrane potential, while the extrinsic pathway involves an increase in caspase-8 activity .
Biochemical Pathways
The compound affects the apoptosis pathway, leading to cell death . It also impacts autophagy, a cellular process that removes unnecessary or dysfunctional components . A decrease in the concentration of proteins associated with autophagy, such as beclin-1, LC3A, and LC3B, was observed in colon cancer cells after treatment with the compound .
Result of Action
The result of the compound’s action is the induction of apoptosis and a decrease in autophagy in colon cancer cells . This leads to cell death and potentially slows the progression of the disease .
Preparation Methods
The synthesis of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves a one-pot reaction. A mixture of an aldehyde, substituted acetophenone, and 2-aminotetrazole is heated under solvent-free conditions with a catalyst such as tetrabromobenzene-1,3-disulfonamide . This method is efficient and yields the desired product in good to excellent yields.
Chemical Reactions Analysis
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inducing apoptosis and autophagy in colon cancer cells.
Biological Research: The compound is used to investigate molecular pathways involved in cell death and survival.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can be compared with other tetrazolopyrimidines and related heterocyclic compounds:
Tetrazolo[1,5-a]pyrimidine: Similar structure but different substituents can lead to varied biological activities.
Pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine: Another heterocyclic compound with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Properties
IUPAC Name |
7-methyl-5-phenyltetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)12-11-13-14-15-16(8)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHJBNXSXOFICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=NN12)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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